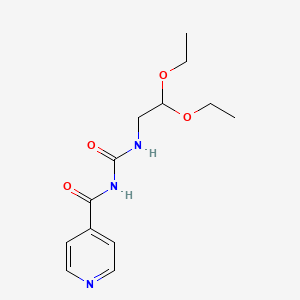

N-(2,2-diethoxyethyl)-N'-isonicotinoylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-(2,2-diethoxyethyl)-N'-isonicotinoylurea and related compounds involves specific reactions that include the condensation of isoniazid with various aldehydes or ketones in the presence of solvents and catalysts. For example, Schiff base compounds related to isonicotinic acid have been synthesized by condensation with aldehydes, showcasing a method that may be relevant for synthesizing compounds with similar backbones (Yang, 2007). Additionally, the synthesis of polyurethane cationomers illustrates the reaction of isocyanates with polyols and amines, indicating a synthetic route that could potentially be adapted for the synthesis of N-(2,2-diethoxyethyl)-N'-isonicotinoylurea derivatives (Król & Król, 2008).

Molecular Structure Analysis

X-ray crystallography provides insights into the molecular structure of related compounds, demonstrating configurations and bonding patterns that may be applicable to N-(2,2-diethoxyethyl)-N'-isonicotinoylurea. For instance, the structure of Schiff bases derived from isonicotinic acid revealed molecules displaying trans configurations around the C=N double bonds, indicating structural aspects that could be relevant for understanding the configuration of N-(2,2-diethoxyethyl)-N'-isonicotinoylurea (Yang, 2007).

Chemical Reactions and Properties

The reactivity of N-(2,2-diethoxyethyl)-N'-isonicotinoylurea can be inferred from studies on similar compounds, such as the reactivity of isonicotinohydrazide derivatives with various reagents. These reactions often lead to products with significant biological activities, suggesting that N-(2,2-diethoxyethyl)-N'-isonicotinoylurea could also participate in reactions leading to biologically active molecules (Malhotra, Sharma, & Deep, 2012).

Scientific Research Applications

Synthesis and Chemical Properties :

- Synthesis of Benzazepinoisoindolinone and Bridged Tricyclic Isoindolinone Derivatives : A study by Xiao‐Yu Liu, Xing Luo, and Liangfu Tang (2020) outlines the synthesis of N-(2,2-Diethoxyethyl)isoindolin-1-ones and their derivatives, highlighting their potential in the formation of benzazepinoisoindolinones and bridged tricyclic isoindolinones. This synthesis process has implications in the creation of compounds with possible fungicidal activities (Liu, Luo, & Tang, 2020).

Potential in Drug Development :

- N-Acyl-thiourea Derivatives in Medicinal Chemistry : Research by Agreeda Lapasam and M. Kollipara (2020) discusses N-acyl-thiourea compounds, including structures similar to N-(2,2-diethoxyethyl)-N'-isonicotinoylurea, emphasizing their importance in medicinal chemistry and organic synthesis. These compounds, when coordinated with metal ions, have applications in treating diseases like carcinomas and microbial infections (Lapasam & Kollipara, 2020).

Chemical Interactions and Behavior :

- Studies on Gas-Phase Elimination of Related Compounds : An investigation by J. Mora et al. (2008) into the gas-phase elimination kinetics of 2,2-diethoxyethyl amine and similar compounds reveals insights into their chemical behaviors at high temperatures. This study is crucial for understanding the thermal stability and decomposition pathways of these compounds (Mora et al., 2008).

Environmental and Biological Applications :

- Biodegradable Chelating Agents for Various Applications : A review by I. Pinto, Isabel F. F. Neto, and H. Soares (2014) explores the use of biodegradable chelating agents in various applications, including agriculture, industrial processes, and environmental remediation. This research highlights the environmental impact and potential of using environmentally friendly alternatives to traditional chelating agents (Pinto, Neto, & Soares, 2014).

Crystal Structure and Molecular Design :

- Structural Studies of Organoboron Compounds : Henning Amt and colleagues (1990) conducted a study on the crystal structure of compounds similar to N-(2,2-diethoxyethyl)-N'-isonicotinoylurea, which contributes to understanding the molecular design and structural properties of organoboron compounds (Amt et al., 1990).

properties

IUPAC Name |

N-(2,2-diethoxyethylcarbamoyl)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O4/c1-3-19-11(20-4-2)9-15-13(18)16-12(17)10-5-7-14-8-6-10/h5-8,11H,3-4,9H2,1-2H3,(H2,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPFAOIMCTHQLQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CNC(=O)NC(=O)C1=CC=NC=C1)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,2-diethoxyethyl)-N'-isonicotinoylurea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(benzylsulfonyl)piperidin-1-yl)propan-1-one](/img/structure/B2498691.png)

![5-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B2498692.png)

![3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2498693.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[(2-chlorophenyl)formamido]propanoate](/img/structure/B2498697.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-2,4-dichlorobenzamide](/img/structure/B2498702.png)

![N'-(4-chlorophenyl)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-N-[4-(dimethylamino)benzyl]urea](/img/structure/B2498703.png)

![5-bromo-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2498704.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-isobutoxynicotinamide](/img/structure/B2498711.png)